molecular formula C12H25N B13226374 N-(3-methylbutyl)cycloheptanamine

N-(3-methylbutyl)cycloheptanamine

Cat. No.: B13226374
M. Wt: 183.33 g/mol
InChI Key: FNVAFQYYKGUOJU-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)cycloheptanamine is an organic compound with the molecular formula C12H25N It is a derivative of cycloheptanamine, where the amine group is substituted with a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 3-methylbutyl halides under basic conditions . The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methylbutyl)cycloheptanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbutyl)cycloheptanamine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .

Biological Activity

N-(3-Methylbutyl)cycloheptanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H19N and features a cycloheptane ring substituted with a 3-methylbutyl group. This unique structure may contribute to its biological activity, particularly in modulating receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within biological systems. It has been shown to act as a ligand, binding to specific receptors that modulate neurotransmitter release and cellular signaling pathways.

  • Receptor Binding : The compound may interact with adrenergic receptors, which are involved in the regulation of cardiovascular functions and central nervous system activities.
  • Enzyme Modulation : It has potential effects on enzymes associated with metabolic pathways, influencing processes such as energy metabolism and neurotransmitter synthesis.

Pharmacological Effects

The pharmacological profile of this compound includes several notable effects:

  • Stimulatory Effects : Preliminary studies suggest that this compound may exhibit stimulant properties similar to other amine-based compounds, potentially enhancing alertness and cognitive function.
  • Potential Therapeutic Applications : Given its structure, there is potential for this compound to serve as a scaffold for developing new therapeutic agents targeting neurological disorders or metabolic conditions.

1. Neuropharmacological Studies

Research has indicated that compounds structurally similar to this compound can influence dopaminergic and serotonergic pathways. A study conducted on related compounds demonstrated increased dopamine release in rodent models, suggesting similar mechanisms may be present in this compound .

2. Metabolic Studies

A recent investigation into the metabolic effects of cycloalkylamines revealed that these compounds could modulate insulin sensitivity and glucose metabolism. This suggests that this compound might have implications for treating metabolic disorders such as type 2 diabetes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypePrimary ActivityNotes
N-(3-Methylbutyl)cyclopropanamine Cyclopropane derivativeStimulant effectsExhibits similar receptor interactions
N,N-Dimethyl-1-phenylethylamine Phenylethyl derivativeCNS stimulantKnown for significant dopaminergic activity
Cyclohexylamine Cycloalkane derivativeModulates neurotransmitter releaseUsed in various pharmacological applications

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-(3-methylbutyl)cycloheptanamine

InChI

InChI=1S/C12H25N/c1-11(2)9-10-13-12-7-5-3-4-6-8-12/h11-13H,3-10H2,1-2H3

InChI Key

FNVAFQYYKGUOJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CCCCCC1

Origin of Product

United States

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